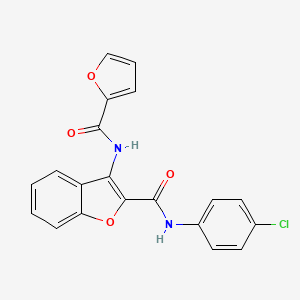

N-(4-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide

描述

属性

IUPAC Name |

N-(4-chlorophenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O4/c21-12-7-9-13(10-8-12)22-20(25)18-17(14-4-1-2-5-15(14)27-18)23-19(24)16-6-3-11-26-16/h1-11H,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCPEDABRFKUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable reagents.

Introduction of Furan-2-carboxamide Group: This step involves the coupling of the benzofuran core with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions.

Attachment of 4-chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(4-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or furan moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

科学研究应用

Structural Characteristics

The molecular formula of N-(4-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide is , with a molecular weight of 430.8 g/mol. The compound features a benzofuran core structure that is known for its biological activity, particularly in anticancer research. The presence of the furan and carboxamide moieties enhances its potential as a therapeutic agent.

Anticancer Properties

This compound has shown significant anticancer activity in various studies. Its mechanism often involves the inhibition of specific pathways associated with cancer cell proliferation and survival.

- Mechanism of Action : The compound has been studied for its ability to inhibit the serine-threonine kinase (AKT) signaling pathway, which is crucial for cancer cell survival. In vitro tests have demonstrated that it can induce mitotic catastrophe in cancer cells, leading to reduced cell viability and increased apoptosis .

-

Case Studies :

- In a study involving lung adenocarcinoma cells (A549), this compound exhibited an IC50 value indicating effective cytotoxicity against these cells .

- Further evaluations in murine models have shown reduced growth of metastatic lesions, suggesting its potential for therapeutic use in lung cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of substituents on the benzofuran ring. For instance, substituents like halogens at specific positions have been shown to enhance cytotoxic properties significantly. Compounds with para-substituted halogens on the N-phenyl ring demonstrated increased potency against various cancer cell lines .

Table 1: Cytotoxic Activity of this compound

Table 2: Comparison of Related Benzofuran Derivatives

作用机制

The mechanism of action of N-(4-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at Position 3

Compound A : N-(4-Chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide

- Structure : Position 3 features a 3-chloropropanamido group instead of furan-2-carboxamido.

- However, the chlorine atom introduces electronegativity, which may reduce solubility compared to the furan-based analog.

- Molecular Formula : C₁₈H₁₄Cl₂N₂O₃ (Molar mass: 377.22 g/mol) .

Compound B : N-(4-Chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide

- Structure : Position 3 is substituted with a bulky 3,3-diphenylpropanamido group.

- Properties : The diphenyl moiety significantly increases hydrophobicity, likely improving membrane permeability but reducing aqueous solubility. The steric bulk may hinder interactions with planar binding sites.

- Molecular Formula : C₃₀H₂₃ClN₂O₃ (Molar mass: 507.97 g/mol) .

Compound C : N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

Halogen-Substituted Phenyl Analogs

Compound D : N-(4-Bromophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide

- Structure : The 4-chlorophenyl group is replaced with 4-bromophenyl.

- However, the heavier halogen may reduce metabolic stability.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, analogous to chlorophenyl derivatives .

Compound E : 6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

Heterocyclic Modifications

Compound F : N-(4-Chlorophenyl)-3-(4-(4-chlorophenyl)thiazol-2-ylamino)benzofuran-2-carboxamide

- Structure : Position 3 incorporates a thiazole ring via a sulfonamide linkage.

- The sulfonamide group enhances acidity, affecting solubility .

Research Implications and Gaps

- Pharmacological Potential: The target compound’s furan-carboxamido group may offer advantages in targeting enzymes like kinase or protease families, where planar heterocycles are critical.

- Synthetic Challenges : Suzuki-Miyaura cross-coupling (evident in bromophenyl analogs ) is a viable route for synthesizing chlorophenyl derivatives, but optimizing yields requires further study.

- Data Limitations : Most evidence focuses on synthesis and structural data; comparative biological activity studies (e.g., IC₅₀, logP) are absent in the provided sources.

生物活性

N-(4-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide, a compound belonging to the benzofuran family, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The introduction of functional groups such as carboxamide and chlorophenyl is crucial for enhancing biological activity. The compound's structure includes a benzofuran core, which is known for its diverse pharmacological properties.

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the benzofuran structure can significantly influence its biological activity. For instance, the presence of the N-phenethyl carboxamide group has been shown to enhance antiproliferative effects. A study highlighted that halogen substitutions (such as chlorine) did not adversely affect cytotoxicity but emphasized the importance of their positioning on the compound's efficacy .

Table 1: Summary of SAR Findings for Benzofuran Derivatives

| Compound | Substituent | IC50 (μM) | Activity Description |

|---|---|---|---|

| 3 | Chlorine | 1.136 | Comparable to Doxorubicin |

| 7a | None | 5.0 | Moderate cytotoxicity |

| 7c | Phenol | 3.2 | Enhanced binding interactions |

Anticancer Properties

Numerous studies have investigated the anticancer potential of benzofuran derivatives, including this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, primarily through the inhibition of specific kinases involved in cell proliferation .

Case Studies

- Study on Antiproliferative Effects : A study evaluated several benzofuran derivatives against Erlich ascites carcinoma (EAC) cells using the triphenyl blue dye exclusion technique. Among them, this compound exhibited notable antiproliferative effects with a low IC50 value, indicating high potency against cancer cells .

- Mechanism Exploration : Further exploration into its mechanism revealed that this compound interacts with cellular targets through hydrogen bonding and hydrophobic interactions, which are critical for its binding affinity to target proteins involved in cancer progression .

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this compound have shown anti-inflammatory effects. Research indicates that these derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions .

Amide bond formation : Coupling of benzofuran-2-carboxylic acid derivatives with 4-chloroaniline using carbodiimide-based reagents (e.g., EDCI/HOBt) .

Furan-2-carboxamido substitution : Reaction with furan-2-carbonyl chloride in anhydrous DCM, monitored by TLC .

- Key variables : Solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst choice (e.g., DMAP for amidation) significantly impact yield (reported 45–70% in analogous syntheses) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for benzofuran; δ 6.3–7.0 ppm for furan) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~425.8 g/mol) and isotopic patterns .

- HPLC : Purity ≥95% using a C18 column with acetonitrile/water gradients .

Q. What structural features of this compound are critical for its reactivity or bioactivity?

- Methodological Answer :

- Electron-withdrawing groups : The 4-chlorophenyl group enhances electrophilicity, facilitating nucleophilic substitution or hydrogen bonding in biological systems .

- Furan-2-carboxamido moiety : The planar furan ring and amide linkage enable π-π stacking and hydrogen bonding, critical for target binding (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final amidation step?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (e.g., DMF, NMP) to stabilize transition states .

- Catalyst optimization : Use PyBOP or HATU instead of EDCI for sterically hindered substrates .

- In situ monitoring : Employ FTIR to track carbonyl stretching (1680–1720 cm) for real-time reaction progress .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate interactions with kinases or GPCRs, focusing on key residues (e.g., ATP-binding pocket lysines) .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in GROMACS .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors from the furan carbonyl) using Schrödinger .

Q. How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be resolved for in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use 10% DMSO in PBS with sonication (30 min) to achieve 1–5 mM stock solutions .

- Dynamic light scattering (DLS) : Confirm colloidal stability at 25°C to prevent aggregation .

- Alternative formulations : Prepare cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .

Q. What strategies are recommended for designing derivatives with improved metabolic stability?

- Methodological Answer :

- Bioisosteric replacement : Substitute the furan ring with thiophene (improves oxidative stability) .

- Pro-drug approaches : Mask the amide group with acetyl or PEGylated moieties for sustained release .

- Metabolic soft spots : Use LC-MS/MS to identify major Phase I metabolites (e.g., hydroxylation at benzofuran C-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。